5-Butyl-4-methylthiazol-2-amine

Description

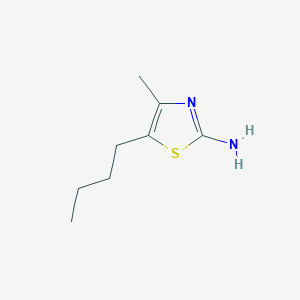

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

5-butyl-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)10-8(9)11-7/h3-5H2,1-2H3,(H2,9,10) |

InChI Key |

ZQRFETHFOUWTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=C(S1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Foundational Strategies for the Construction of 2-Aminothiazole (B372263) Cores

The 2-aminothiazole scaffold is a prevalent structural motif in a vast array of synthetic molecules and natural products with significant pharmaceutical applications. nih.gov Consequently, numerous synthetic methods for its creation have been developed. nih.gov

The most classical and widely recognized method for synthesizing the thiazole (B1198619) ring is the Hantzsch synthesis. nih.govnih.gov This reaction involves the cyclization between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea (B124793) or its derivatives. nih.govyoutube.com For example, the reaction of an α-haloketone with thiourea first involves an SN2 reaction where the sulfur of the thioamide attacks the halo-carbonyl compound. youtube.com Following tautomerization, the imine nitrogen attacks the carbonyl, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Modern variations of the Hantzsch synthesis aim to improve efficiency and environmental friendliness. One such approach is a solvent-free Hantzsch condensation of α-bromoacetophenones with thiourea, which can proceed to completion in seconds without a catalyst, offering high yields and an easy workup. organic-chemistry.org This method aligns with the principles of green chemistry by avoiding toxic solvents and long reaction times. organic-chemistry.org

Another significant modification involves the in situ α-halogenation of active methylene (B1212753) ketones, which circumvents the need to prepare and handle the often unstable α-haloketone starting materials. nih.govrsc.org This "one-pot" approach can utilize various halogenating agents like N-bromosuccinimide (NBS) or be mediated electrochemically. nih.govorganic-chemistry.orggoogle.com For instance, an electrochemical method using NH₄I as a redox mediator can generate an α-iodoketone in situ, which then reacts with thiourea to form the 2-aminothiazole. nih.gov

Table 1: Comparison of Hantzsch Synthesis Variants

| Method | Key Features | Starting Materials | Advantages |

|---|---|---|---|

| Classical Hantzsch | Cyclocondensation | α-Haloketone, Thiourea | Well-established, versatile nih.govnih.gov |

| Solvent-Free | Catalyst-free, rapid reaction | α-Bromoacetophenone, Thiourea | Eco-friendly, fast, high yields organic-chemistry.org |

| One-Pot Halogenation | In situ generation of α-haloketone | Active Methylene Ketone, Halogenating Agent (e.g., NBS), Thiourea | Time and cost-saving, avoids handling unstable intermediates nih.govrsc.org |

| Electrochemical | Uses NH₄I as a redox mediator | Active Methylene Ketone, Thiourea | Green, mild conditions nih.gov |

The functionalization of the thiazole ring can be achieved through both convergent and divergent strategies to create a library of substituted compounds. Convergent synthesis would involve preparing substituted precursors that are then cyclized to form the final, decorated thiazole.

Divergent synthesis, however, starts from a common thiazole core and introduces functional groups in subsequent steps. This approach is highly valuable for creating molecular diversity. rsc.orgnih.gov Palladium-catalyzed C–H alkenylation, for example, allows for the sequential and regioselective introduction of various substituents at the C-2, C-4, and C-5 positions of a simple thiazole. rsc.orgnih.gov This provides a versatile pathway to multifunctionalized thiazoles with distinct substitution patterns. rsc.org Another method involves the reaction of active methylene isocyanides with methyl carbodithioates, which is particularly useful for synthesizing 2-unsubstituted thiazoles that are not easily accessible through the Hantzsch method. nih.gov These pathways enable the practical synthesis of a wide range of thiazoles, including monocyclic and fused cyclic structures. organic-chemistry.org

Recent advancements in organic synthesis have introduced novel catalytic methods for constructing 2-aminothiazoles under mild and environmentally benign conditions. organic-chemistry.org A prominent example is the use of visible-light photoredox catalysis. organic-chemistry.orgrawdatalibrary.netresearchgate.net This strategy enables the direct C(sp³)–H functionalization of active methylene ketones, which then react with thioureas to form 2-aminothiazoles. organic-chemistry.org

In a typical reaction, a metal-free organic photocatalyst like Eosin Y is irradiated with visible light (e.g., a blue LED), initiating a single-electron transfer from the ketone. organic-chemistry.org This generates radical intermediates that undergo C–S bond formation with thiourea, followed by cyclization and dehydration to yield the thiazole product. organic-chemistry.org This approach is highly advantageous as it avoids the need for pre-functionalized substrates, harsh oxidants, or toxic reagents, and can be performed at room temperature in green solvents like an ethanol/water mixture. organic-chemistry.orgrawdatalibrary.net The direct activation of saturated C–H bonds represents a significant step forward in sustainable chemical synthesis. rsc.org

Targeted Synthesis of 5-Butyl-4-methylthiazol-2-amine and Key Intermediates

The specific synthesis of this compound requires the formation of the 2-aminothiazole ring with a methyl group at the C-4 position and a butyl group at the C-5 position. A logical synthetic pathway would involve an initial Hantzsch-type condensation to form a 2-amino-4-methylthiazole (B167648) intermediate, followed by the regioselective introduction of the butyl group at the C-5 position.

The starting α-haloketone for the Hantzsch synthesis would be a halogenated derivative of 3-pentanone. For example, the reaction of 3-chloro-2-pentanone with thiourea would yield the 2-amino-4-methyl-5-ethylthiazole, a close analog. To obtain the desired 4-methyl substituent, the starting ketone would be a derivative of 2-butanone, such as 3-halo-2-butanone. The reaction of 3-halo-2-butanone with thiourea would yield 2-amino-4-methylthiazole. The subsequent challenge is the selective introduction of the butyl group at the C-5 position.

The thiazole ring exhibits distinct reactivity at its carbon positions. Calculations of π-electron density show that electrophilic substitution occurs preferentially at the C-5 position, which is the most electron-rich carbon. nih.gov Nucleophilic substitution, conversely, tends to occur at the C-2 position. nih.gov This inherent reactivity can be exploited for regioselective functionalization.

Palladium-catalyzed direct C-H arylation has been shown to be highly regioselective for the C-5 position of thiazole derivatives, proceeding efficiently in the absence of special ligands. acs.org Similarly, Pd-catalyzed hydroarylation of alkynes with thiazoles also demonstrates high C-5 selectivity. acs.orgscilit.com These transition-metal-catalyzed C-H activation strategies provide powerful tools for selectively modifying the C-5 position while leaving the C-4 position untouched. rsc.orgnih.gov

Building upon the regioselective preference for functionalization at the C-5 position, several methods can be envisioned for introducing the butyl group onto a 2-amino-4-methylthiazole intermediate.

One of the most direct approaches would be a Friedel-Crafts-type alkylation. However, controlling such reactions can be challenging. A more controlled and modern approach involves transition-metal-catalyzed cross-coupling reactions. A convergent synthetic strategy could enable the late-stage introduction of various C-5 side chains. acs.org For instance, a Negishi coupling reaction could be employed. acs.org This would involve first introducing a halogen (e.g., bromine or iodine) at the C-5 position of the 2-amino-4-methylthiazole intermediate. This 5-halo-2-amino-4-methylthiazole could then be coupled with an organozinc reagent, such as butylzinc chloride, in the presence of a palladium catalyst to form the desired C-C bond and introduce the butyl group.

Another potential strategy is the direct C-H alkylation of the C-5 position. While direct C-H arylation is more common, methods for C-H alkylation are also being developed. A related reaction involves the conjugated addition of an organolithium reagent. For example, t-butyllithium has been observed to add to the C-5 position of a pyridazinone ring system, demonstrating a method for creating a C-C bond at that position. acs.org This suggests that a similar reaction with butyllithium (B86547) on a suitably activated thiazole derivative could be a viable, though potentially challenging, route.

Table 2: Potential Synthetic Routes for C-5 Butylation

| Method | Intermediate Required | Key Reagents | Principle |

|---|---|---|---|

| Negishi Cross-Coupling | 2-Amino-5-halo-4-methylthiazole | Butylzinc halide, Pd catalyst | Palladium-catalyzed C-C bond formation acs.org |

| Conjugate Addition | 2-Amino-4-methylthiazole (activated) | Butyllithium | Nucleophilic addition of an organolithium reagent to an activated C=C bond acs.org |

| Direct C-H Alkylation | 2-Amino-4-methylthiazole | Alkylating agent, Catalyst (e.g., Pd) | Transition-metal-catalyzed activation and functionalization of the C5-H bond |

Post-Synthetic Derivatization and Analog Generation from this compound Scaffolds

The reactivity of the 2-amino group and the thiazole ring in this compound allows for a variety of chemical modifications. These transformations are crucial for building libraries of related compounds for further investigation.

Amidation and Acylation Reactions at the 2-Amino Group

The primary amino group at the C2 position of the thiazole ring is a versatile handle for introducing a wide range of substituents through amidation and acylation reactions. These reactions typically involve the treatment of the parent amine with acylating agents such as acyl chlorides or anhydrides. nih.govnih.gov The resulting N-acylated derivatives are fundamental for exploring structure-activity relationships.

The reaction of a 2-aminothiazole derivative with an acyl chloride is a common method for amide bond formation. nih.gov For instance, the acylation of 2-amino-4-(pyridin-2-yl)thiazole with 4-(tert-butyl)benzoyl chloride proceeds to yield the corresponding N-substituted amide. nih.gov Similarly, the reaction with anhydrides in an aqueous medium has been reported as a chemoselective method for the acylation of amines.

Detailed research findings on analogous structures indicate that these reactions are generally high-yielding and tolerant of various functional groups on the acylating agent. The conditions can often be tuned to achieve the desired products efficiently. For example, the synthesis of 2-(adamantane-1-carboxamido)-N-methoxy-N-methylthiazole-4-carboxamide from ethyl 2-aminothiazole-4-carboxylate and adamantane-1-carboxylic acid was achieved using PyBOP as a coupling agent.

Table 1: Examples of Amidation and Acylation on 2-Aminothiazole Analogs This table presents data from reactions on compounds structurally analogous to this compound.

| Starting Material | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4-(pyridin-2-yl)thiazole | 4-(tert-Butyl)benzoyl chloride | N-(4-tert-Butylphenyl)-4-(pyridin-2-yl)thiazol-2-amine | 40% | nih.gov |

| Ethyl 2-aminothiazole-4-carboxylate | Adamantane-1-carboxylic acid | 2-(Adamantane-1-carboxamido)-N-methoxy-N-methylthiazole-4-carboxamide | Not Reported | |

| 2-Aminothiazole | Various Acyl Halides | N-Thiazol-2-yl-amides | High |

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, thereby extending the conjugated system of the thiazole scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling typically involves the reaction of a halo-thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.org This reaction is highly effective for forming C-C bonds and introducing aryl or heteroaryl moieties at specific positions on the thiazole ring. For instance, the coupling of 5-aryl-3-chloro-1,2,4-thiadiazoles with arylboronic acids has been demonstrated. nih.gov While direct examples on the this compound scaffold are scarce, the reactivity of related halo-thiazoles suggests its feasibility. To perform a Suzuki-Miyaura coupling on the this compound scaffold, it would first need to be halogenated, for example at the C5 position if it were unsubstituted, or by replacing a different leaving group.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. This reaction can be applied to couple various amines to a halogenated thiazole core or to couple the 2-amino group of the thiazole with an aryl halide. General methods for the Pd-catalyzed N-arylation of 2-aminothiazole derivatives with aryl bromides and triflates have been developed, showcasing the broad substrate scope of this transformation.

Table 2: Examples of Transition Metal-Catalyzed Coupling on Thiazole Analogs This table presents data from reactions on compounds structurally analogous to this compound.

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Aryl-3-chloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | 3,5-Diaryl-1,2,4-thiadiazole | Good | nih.govresearchgate.net |

| Buchwald-Hartwig | 2-Aminothiazole | Aryl bromide | Pd₂(dba)₃ / L1 | 2-Arylaminothiazole | Good |

Formation of Schiff Bases and Iminothiazole Derivatives

The reaction of the 2-amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as iminothiazoles. ekb.egsjpas.comalayen.edu.iq This condensation reaction is typically carried out in a suitable solvent, sometimes with the addition of an acid catalyst. impactfactor.org The resulting imine bond is a versatile functional group that can be further modified, for example, through reduction to a secondary amine or by participating in cycloaddition reactions.

The synthesis of Schiff bases from various 2-aminothiazole derivatives has been widely reported. sjpas.comimpactfactor.org For example, 2-amino-5-methylthiazole (B129938) derivatives have been reacted with a range of substituted aldehydes to produce the corresponding Schiff bases in good yields. nih.gov The reaction conditions are generally mild, and the products can often be isolated by simple filtration.

Table 3: Examples of Schiff Base Formation from 2-Aminothiazole Analogs This table presents data from reactions on compounds structurally analogous to this compound.

| 2-Aminothiazole Derivative | Aldehyde/Ketone | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-methylthiazole derivative | Substituted aldehydes | Schiff Base | Ethanol, reflux | Good | nih.gov |

| 5-Styryl-2-amino-1,3,4-thiadiazole | Aromatic aldehydes | Schiff Base | Ethanol, glacial acetic acid, reflux | Not Reported | impactfactor.org |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff Base | Ethanol, reflux | Not Reported | ekb.eg |

Alkylation and Arylation Strategies at Peripheral Positions

Alkylation and arylation reactions can be employed to modify not only the 2-amino group but also other positions on the thiazole ring, depending on the reaction conditions and the specific substrate.

N-Alkylation of the 2-amino group can be achieved using various alkylating agents. Furthermore, once the amino group is acylated to form an amide, the amide nitrogen can be subsequently alkylated. researchgate.net

C-Arylation of the thiazole ring can be accomplished through direct C-H activation/arylation methods. These reactions offer a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. For example, palladium-catalyzed direct arylation of thiazole derivatives often occurs with high regioselectivity at the C5 position.

Table 4: Examples of Alkylation and Arylation on Thiazole Analogs This table presents data from reactions on compounds structurally analogous to this compound.

| Reaction Type | Substrate | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | 2-Amino-4-thiazolidinone | Methyl iodide / Dimethyl sulfate | N-Methylated thiazolidinone | Sodium methoxide | researchgate.net |

| C5-Arylation | Thiazole derivatives | Aryl bromides | 5-Arylthiazole | Pd(OAc)₂, K₂CO₃, DMA |

Structure Activity Relationship Sar Studies of 5 Butyl 4 Methylthiazol 2 Amine and Its Analogues

Elucidating General SAR Principles within the 2-Aminothiazole (B372263) Chemical Space

The 2-aminothiazole ring system is a versatile scaffold found in a wide array of therapeutic agents, including anticancer and anti-inflammatory drugs. nih.govresearchgate.netexcli.de The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole (B1198619) ring.

Generally, the introduction of substituents at the C4 and C5 positions of the 2-aminothiazole ring is a key strategy for modulating potency and selectivity. Lipophilic substituents at these positions are often favored for enhancing biological activity. nih.govpsu.edu For instance, in the context of anticancer activity, the presence of lipophilic groups such as methyl, bromo, phenyl, or butylidene at the C4 and/or C5 positions has been explored, with some compounds showing moderate to good activities against various cancer cell lines. nih.gov However, the impact of these substitutions is not always straightforward. In some cases, the incorporation of a methyl group at the C4 or C5 position has been reported to decrease the potency of anticancer compounds. nih.gov

The 2-amino group itself is a critical determinant of activity and serves as a primary point for modification. researchgate.netnih.gov Derivatization of this amino group, for example, through acylation, can lead to significant changes in the biological profile of the parent compound. nih.gov These general principles provide a framework for understanding the more specific SAR of 5-Butyl-4-methylthiazol-2-amine.

The Mechanistic Impact of the C-5 Butyl Substitution on Biological Activity Profiles

The C5 position of the 2-aminothiazole ring is a crucial site for influencing biological activity, and the presence of a butyl group in this compound has profound mechanistic implications. The butyl group, being a moderately sized lipophilic chain, can significantly impact how the molecule interacts with its biological target.

In several studies on 2-aminothiazole derivatives, the introduction of alkyl or lipophilic groups at the C5 position has been shown to be advantageous for certain biological activities. For example, research into anticancer agents has indicated that 2-aminothiazoles featuring a 4,5-butylidene moiety can lead to improved cytotoxicity. nih.gov This suggests that the hydrophobic nature of the butyl group at C5 can facilitate favorable interactions within the binding pockets of target proteins, which often contain hydrophobic residues.

The length and nature of the alkyl chain at C5 are critical. While a butyl group provides a degree of lipophilicity, longer or bulkier substituents may not always lead to enhanced activity and could introduce steric hindrance. Conversely, smaller substituents may not provide sufficient hydrophobic interaction. The optimal size and lipophilicity of the C5 substituent are therefore highly dependent on the specific topology of the target's binding site.

The Influence of the C-4 Methyl Group on Molecular Recognition and Ligand-Receptor Interactions

The methyl group at the C4 position of this compound plays a subtle yet significant role in molecular recognition and ligand-receptor interactions. While often considered a small and relatively simple substituent, its presence can fine-tune the electronic and steric properties of the thiazole ring, thereby influencing binding affinity and selectivity.

In some instances, the incorporation of a methyl group at the C4 position of the thiazole core has been associated with a decrease in potency for certain biological targets. nih.gov This could be attributed to steric clashes within a constrained binding pocket or the disruption of a required planar conformation for optimal binding.

SAR of Modifications to the 2-Amino Functionality for Potency and Selectivity

The 2-amino group of the 2-aminothiazole scaffold is a key determinant of biological activity and a primary site for chemical modification to enhance potency and selectivity. nih.gov The hydrogen-bonding capability of the amino group, as well as its basicity, are critical for interactions with biological targets.

Modification of the 2-amino group to an amide is a common strategy in the development of 2-aminothiazole-based drugs. nih.govresearchgate.net For instance, N-acyl-2-aminothiazoles have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov The nature of the acyl group can significantly impact activity. For example, introducing a 3-propanamido function at the 2-amino position has been shown to improve activity more than a 2-acetamido moiety in certain anticancer compounds. nih.gov

Furthermore, the electronic properties of substituents on the 2-amino group can be crucial. In the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), it was found that electron-donating groups on an N-phenyl substituent of the 2-aminothiazole core were favorable for inhibitory activity. This highlights the importance of tuning the electronic environment of the 2-amino functionality to achieve optimal interactions with the target protein.

Conformational Preferences and Steric Hindrance Effects on Ligand Binding

The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a biological target. For this compound and its analogs, conformational preferences and the potential for steric hindrance are key factors in determining their biological activity.

The substituents at the C4 and C5 positions can significantly influence the preferred conformation of the molecule. The butyl group at C5, with its flexible alkyl chain, can adopt various conformations, which may be advantageous for fitting into a dynamic binding pocket. However, its size can also lead to steric clashes if the binding site is narrow.

Mechanistic Investigations of Biological Activities in Vitro Research Focus

Antiparasitic Activity and Molecular Targets

Antimalarial Mechanisms, including Plasmodium falciparum Growth Inhibition and DXPS Enzyme Modulation

The urgent need for novel antimalarial drugs has driven research into new chemical scaffolds that can combat drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov The isoprenoid biosynthesis pathway in Plasmodium is a promising target for drug development because it is distinct from the pathway in humans. nih.govnih.gov A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is essential for the parasite's survival. nih.govebi.ac.uk

While direct studies on 5-Butyl-4-methylthiazol-2-amine are limited, research on the broader 2-aminothiazole (B372263) scaffold provides valuable insights. The 2-aminothiazole structure is recognized for its therapeutic potential. The methylerythritol phosphate (B84403) (MEP) pathway, essential for the biosynthesis of isoprenoids in malaria parasites, presents a key target for antimalarial and antibiotic development. ub.edu The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the second enzyme in this pathway, has been a focus of such research. ub.edu

Antitubercular Activity against Mycobacterium tuberculosis and Inhibition of β-Ketoacyl-ACP Synthase

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multi-drug-resistant strains of Mycobacterium tuberculosis. nih.govstrath.ac.uk This has spurred the search for new drugs that act on novel molecular targets. nih.govstrath.ac.uk One such target is the mycolic acid biosynthesis pathway, which is crucial for the integrity of the mycobacterial cell wall. nih.gov The β-ketoacyl-ACP synthases (KasA, KasB, and FabH) are essential enzymes in this pathway, making them attractive targets for new anti-TB drugs. nih.gov

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown promising activity against M. tuberculosis H37Rv. nih.govstrath.ac.ukresearchgate.net For instance, some analogues have demonstrated potent inhibition of the whole-cell organism, while others have shown specific inhibition of the β-ketoacyl-ACP synthase mtFabH. nih.govstrath.ac.ukresearchgate.net This suggests that the 2-aminothiazole scaffold is a promising template for the development of new antitubercular agents. nih.govstrath.ac.ukresearchgate.net

Antineoplastic Activity and Cellular Pathways

Comprehensive Analysis of Inhibitory Effects on Cancer Cell Proliferation Across Diverse Cell Lines

The 2-aminothiazole core structure is a key feature in a variety of derivatives that have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines.

Table 1: Inhibitory Effects of 2-Aminothiazole Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Human Lung Cancer | 4.89 | nih.gov |

| SHG-44 | Human Glioma | 4.03 | nih.gov |

| HeLa | Cervical Cancer | 1.6 | nih.gov |

| A549 | Lung Cancer | - | nih.gov |

| MCF-7 | Breast Cancer | - | nih.govnih.govresearchgate.net |

| K562 | Chronic Myelogenous Leukemia | - |

For example, certain 2-aminothiazole derivatives have shown potent antitumor activities against H1299 and SHG-44 cell lines, with IC50 values of 4.89 and 4.03 µM, respectively. nih.gov Other derivatives have exhibited strong antiproliferative activity against HeLa and A549 cancer cell lines, with one compound showing an IC50 value of 1.6 µM on HeLa cells. nih.gov The antiproliferative effects of these compounds are often dose-dependent. researchgate.net

Identification of Molecular Targets and Pathway Perturbations

The anticancer effects of 2-aminothiazole derivatives are attributed to their interaction with various molecular targets and the subsequent disruption of key cellular pathways.

Cyclin-Dependent Kinases (CDKs): While direct inhibition of CDK4/6/9 by this compound is not explicitly detailed, the broader class of thiazole (B1198619) derivatives has been investigated for CDK inhibition, a common strategy in anticancer drug discovery.

Antimitotic Mechanisms: Some potent 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, a key process in mitosis. This leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. researchgate.net

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that tumors need to grow. Thiazole-containing compounds have been designed as VEGFR-2 inhibitors.

GMP Synthetase: While not a primary focus in the provided results, GMP synthetase is another potential target for anticancer agents due to its role in nucleotide biosynthesis, which is essential for rapidly proliferating cancer cells.

Investigations into Apoptotic Induction Pathways

The cytotoxic effects of 2-aminothiazole derivatives are often linked to the induction of apoptosis, or programmed cell death. nih.gov Morphological analysis using techniques like acridine (B1665455) orange/ethidium bromide (AO/EB) double staining has been used to confirm apoptosis in cancer cells treated with these compounds. nih.gov Furthermore, flow cytometry analysis has revealed that these compounds can cause cell cycle arrest, a common trigger for apoptosis. nih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Mechanisms

Attenuation of Inflammasome Activation (e.g., NLRP3)

A diligent review of scientific databases yielded no studies concerning the direct effects of this compound on the activation of the NLRP3 inflammasome or other related inflammasome pathways. While the anti-inflammatory potential of the broader thiazole class of compounds is an active area of research, specific mechanistic data for this compound is not present in the available literature. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Isoform Selectivity and Inhibition Profiles

There is no published research detailing the in vitro inhibitory activity or isoform selectivity (COX-1 vs. COX-2) of this compound. Studies on other thiazole derivatives have explored COX inhibition, but these findings are not specific to the butyl- and methyl-substituted aminothiazole . researchgate.netnih.gov

Antimicrobial Spectrum of Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific in vitro data on the antibacterial efficacy of this compound against representative Gram-positive and Gram-negative bacterial strains have been reported. While numerous thiazole derivatives have demonstrated antibacterial properties, the specific activity profile for this compound remains uninvestigated in the public domain. nih.govmdpi.comanalis.com.mynih.govresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net

Antifungal Properties Against Pathogenic Fungal Species (e.g., Candida albicans, Aspergillus niger)

The scientific literature lacks information regarding the in vitro antifungal properties of this compound against key pathogenic fungi such as Candida albicans or Aspergillus niger. The antifungal potential reported for other molecules within the thiazole family cannot be specifically ascribed to this compound. analis.com.myresearchgate.netresearchgate.netnih.govresearchgate.net

Exploration of Other Biological Activities (e.g., Antiviral, Adenosine (B11128) Receptor Antagonism)

A thorough review of scientific literature indicates a lack of specific in vitro studies investigating the antiviral or adenosine receptor antagonist activities of the compound this compound. Consequently, no detailed research findings or specific data tables for this particular molecule can be provided at this time.

However, it is noteworthy that the broader chemical class of 2-aminothiazoles, to which this compound belongs, has been the subject of research for these biological activities. Thiazole-containing heterocyclic compounds have been explored as potential antiviral agents. researchgate.net Furthermore, various derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated for their ability to act as antagonists at adenosine receptors. For instance, series of 2-amino-5-benzoyl-4-phenylthiazoles and 2-amino-5-benzoyl-4-(2-furyl)thiazoles have been identified as potent antagonists for the adenosine A1 and A2A receptors, respectively. nih.govnih.gov These studies highlight the potential of the 2-aminothiazole core structure in the design of receptor antagonists, though specific data for the 5-butyl-4-methyl substituted variant is not available. nih.govnih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For this compound, these methods have been crucial in defining its structural and reactive nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For derivatives of 2-aminothiazole, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the optimized molecular geometry. researchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional shape of the molecule. asianpubs.org

The energy landscape, mapped out by these calculations, reveals the relative stabilities of different conformations and is essential for predicting the molecule's behavior in various chemical environments. asianpubs.org Studies on related thiazole derivatives demonstrate that DFT methods provide results that are in good agreement with experimental data, confirming the reliability of this approach. asianpubs.org

Table 1: Representative Theoretical Calculation Parameters for Thiazole Derivatives

| Computational Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-31G* | Geometry Optimization, Energy Calculation |

| B3LYP | 6-311++G(3df,3pd) | Tautomer Energetics, Vibrational Spectra |

| PBE1PBE | 6-31G* | HOMO-LUMO Energy Calculation |

| Hartree-Fock (HF) | Varies | Comparative Geometry Optimization |

This table represents typical methods used for thiazole derivatives, as specific studies on this compound are not extensively documented.

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. The 2-aminothiazole core of this compound can exist in several tautomeric forms. Theoretical studies on the closely related 2-amino-4-methylthiazole (B167648) have provided significant insights into these tautomerization processes. semanticscholar.orgnih.gov

DFT calculations have been used to explore the potential energy surface for the interconversion of different tautomers. nih.gov These studies reveal that the aminothiazole form is the most stable tautomer, largely due to the aromaticity of the thiazole ring. nih.gov The energy barriers for tautomerization, which involve the transfer of a hydrogen atom between nitrogen atoms or between nitrogen and carbon atoms, have been calculated. For instance, the direct hydrogen transfer between the exocyclic and endocyclic nitrogen atoms in 2-amino-4-methylthiazole has a very high calculated energy barrier. nih.gov Similarly, transformations involving hydrogen transfer from the methyl group to the ring also have substantial energy barriers, making them less likely under normal conditions. semanticscholar.orgnih.gov

Table 2: Calculated Relative Energies for Tautomers of 2-Amino-4-methylthiazole (AMT)

| Tautomer | Description | Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|---|

| AMT1 | Amino form | 0.0 |

| AMT2 | Imino form (H on ring N) | 40.5 |

| AMT3 | Amino form (H on C5) | 40.3 |

| AMT4 | Imino form (H on C5) | 54.6 |

| AMT5 | Amino form (H on methyl C) | 42.6 |

Data derived from studies on 2-amino-4-methylthiazole at the B3LYP/6-311++G(3df,3pd) level of theory. nih.gov The stability of this compound is expected to follow a similar pattern.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools for predicting how a molecule like this compound might interact with biological targets and for understanding its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets. For various 2-aminothiazole derivatives, molecular docking studies have been performed to evaluate their binding affinity to different enzymes and receptors. asianpubs.orgresearchgate.net

These studies involve preparing the 3D structures of both the ligand (the thiazole derivative) and the target protein, which is often obtained from the Protein Data Bank. asianpubs.org Docking simulations then calculate the binding energy, with more negative scores indicating stronger, more favorable interactions. researchgate.net For example, docking studies of 2-aminothiazole derivatives against oxidoreductase proteins have shown strong binding affinities, suggesting their potential as antioxidant agents. asianpubs.orgresearchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the protein. researchgate.net

In Silico Prediction of Molecular Properties and Drug-Likeness

In silico methods are computational approaches used to predict the pharmacokinetic and pharmacodynamic properties of a compound, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help in assessing the "drug-likeness" of a molecule early in the drug discovery process.

For derivatives of 2-aminothiazole, various molecular properties and drug-likeness parameters are often calculated. researchgate.net These can include predictions of lipophilicity (LogP), water solubility, and compliance with rules like Lipinski's Rule of Five, which helps to forecast if a compound has properties that would make it a likely orally active drug in humans. For instance, in silico studies on some 2-aminothiazole derivatives have predicted high protein binding and low skin permeability. asianpubs.org The evaluation of these parameters is essential for prioritizing compounds for further experimental testing. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-methylthiazole |

Conclusion

The chemical compound 5-Butyl-4-methylthiazol-2-amine belongs to the important class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry. The historical and structural importance of the thiazole (B1198619) ring, coupled with the proven therapeutic potential of the 2-aminothiazole (B372263) core, provides a strong rationale for the detailed investigation of its analogues. The synthesis of this compound and its derivatives can be achieved through established methods like the Hantzsch synthesis, allowing for the exploration of structure-activity relationships. While specific biological data for this exact compound is limited in the public domain, the extensive research on related analogues suggests its potential for various biological activities, which can be fine-tuned through chemical derivatization. Further investigation into the biological and pharmacological profile of this compound is warranted to fully understand its therapeutic potential.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift and Coupling Analysis

The ¹H and ¹³C NMR spectra of 5-Butyl-4-methylthiazol-2-amine are predicted based on the analysis of structurally similar compounds, such as 2-amino-4-methylthiazole (B167648) and 2-amino-5-methylthiazole (B129938). sigmaaldrich.comnih.gov The presence of the butyl and methyl groups, along with the aminothiazole core, gives rise to a characteristic set of signals.

In the ¹H NMR spectrum, the protons of the butyl group are expected to appear as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, and multiplets for the methylene (B1212753) groups (CH₂) between approximately 1.3 and 2.5 ppm. The methyl group attached to the thiazole (B1198619) ring at position 4 would likely produce a singlet around 2.1-2.3 ppm. The amino group (NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is anticipated in the region of 5.0-7.0 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atoms of the butyl group would resonate in the aliphatic region, typically between 13 and 30 ppm. The methyl carbon at C4 is expected around 10-15 ppm. The thiazole ring carbons are more deshielded due to the presence of heteroatoms and double bonds. C2, being attached to two nitrogen atoms, is expected to have the most downfield shift, likely in the range of 165-170 ppm. nih.gov The C4 and C5 carbons are predicted to appear at approximately 145-150 ppm and 110-115 ppm, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.3-1.6 | Multiplet |

| Butyl-CH₂ (adjacent to ring) | ~2.5 | Triplet |

| 4-CH₃ | ~2.2 | Singlet |

| NH₂ | ~5.0-7.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~168 |

| C4 | ~148 |

| C5 | ~112 |

| 4-CH₃ | ~12 |

| Butyl-C1 | ~29 |

| Butyl-C2 | ~30 |

| Butyl-C3 | ~22 |

| Butyl-C4 | ~14 |

Two-Dimensional NMR Techniques (e.g., NOESY/ROESY) for Regiochemical Assignments

To unambiguously confirm the regiochemistry of the butyl and methyl substituents on the thiazole ring, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space correlations between protons that are in close proximity.

For this compound, a NOESY or ROESY spectrum would be expected to show a correlation between the protons of the methyl group at position 4 and the protons of the adjacent methylene group of the butyl chain at position 5. This would provide definitive evidence for the 4-methyl-5-butyl substitution pattern. The absence of a correlation between the methyl protons and a proton on the thiazole ring at position 5 would further support this assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. sigmaaldrich.commdpi.com For this compound, the spectra would be characterized by vibrations of the amino group, the thiazole ring, and the alkyl substituents.

The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the butyl and methyl groups would appear around 2850-2960 cm⁻¹. The C=N stretching vibration of the thiazole ring is anticipated in the 1610-1640 cm⁻¹ region, while the C=C stretching is expected around 1540-1580 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiazole ring and the C-S bond are often more intense in the Raman spectrum than in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound This data is predicted based on analogous compounds.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 |

| C=N Stretch (Thiazole) | 1610-1640 | 1610-1640 |

| C=C Stretch (Thiazole) | 1540-1580 | 1540-1580 |

| C-S Stretch (Thiazole) | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. sigmaaldrich.com

For this compound (C₉H₁₆N₂S), the expected exact mass would be approximately 184.1034 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the thiazole ring in the butyl group. This would lead to the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized cation. Cleavage of the butyl chain at other positions would also be expected, leading to a series of fragment ions with a difference of 14 Da (CH₂). The thiazole ring itself can also undergo fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound This data is predicted based on general fragmentation patterns of similar structures.

| m/z | Possible Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 169 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 127 | [M - C₄H₉]⁺ |

X-ray Diffraction (XRD) for Single-Crystal Structural Elucidation and Absolute Configuration

X-ray diffraction on a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules. While no crystal structure for the free base of this compound is publicly available, the crystal structure of a related salt, 2-Amino-5-butyl-4-methyl-1,3-thiazol-3-ium nitrate, has been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The 2-aminothiazole (B372263) core of this compound contains a conjugated system, which will give rise to characteristic absorptions in the UV-Vis spectrum.

Based on data from other 2-aminothiazole derivatives, it is expected that this compound will exhibit one or more absorption maxima in the range of 250-300 nm. sigmaaldrich.com These absorptions correspond to π→π* and n→π* electronic transitions within the conjugated system of the thiazole ring and the amino group. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Table 5: Predicted UV-Vis Absorption for this compound This data is predicted based on analogous compounds.

| Transition | Predicted λmax (nm) |

| π→π | ~260-280 |

| n→π | ~290-310 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS, TLC)

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and related aminothiazole derivatives. These methods are crucial for monitoring reaction progress, isolating final products, and assessing their purity. Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are two of the most prominently utilized techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the quantitative determination and purity verification of aminothiazole compounds. d-nb.infonih.gov

In the analysis of novel aminothiazole derivatives, LC-MS/MS methods have been developed and validated to provide high sensitivity and specificity. d-nb.info For instance, a reverse-phase HPLC system coupled with a tandem mass spectrometer can be employed for quantitative analysis. The separation is often achieved on a C18 analytical column. d-nb.info Isocratic elution, a technique where the mobile phase composition remains constant, is frequently used. d-nb.info A typical mobile phase might consist of a mixture of an aqueous component, such as ammonium (B1175870) formate (B1220265) with formic acid, and an organic component, like a combination of acetonitrile (B52724) and methanol. d-nb.info

The mass spectrometer is typically operated in positive ion mode with multiple reaction monitoring (MRM) for precise quantification. This method has demonstrated a clear, consistent, and reproducible relationship between the concentration of the analyte and the chromatographic response. d-nb.info Validation studies for similar compounds have shown high accuracy and precision, with coefficients of variation (% CV) for intra-day batches ranging from 1.35% to 7.62% and relative error (% RE) values between -4.40% and 1.33%. d-nb.info In synthetic procedures for various 2-aminothiazoles, LC-MS is routinely used to confirm the molecular weight of the target compounds and to assess their purity, with many reported syntheses achieving purities greater than 95%. nih.gov

LC-MS Method Parameters for Aminothiazole Analysis

| Parameter | Details | Source |

|---|---|---|

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | d-nb.info |

| Analytical Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) | d-nb.info |

| Column Temperature | 40 °C | d-nb.info |

| Mobile Phase | Isocratic elution with 85% (5 mM ammonium formate with 0.1% v/v formic acid) and 15% (95:5% v/v acetonitrile/methanol) | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | Tandem Mass Spectrometry (MS/MS) | d-nb.info |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of aminothiazole derivatives. nih.govjst.go.jp By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can visualize the consumption of starting materials and the formation of the product. jst.go.jp

The completion of the reaction is determined when the spot corresponding to the starting material is no longer visible on the TLC plate. jst.go.jp For example, in the synthesis of N-cyclohexyl-4-(pyridin-2-yl)thiazol-2-amine, the reaction was heated for 2 hours, and its completion was confirmed by TLC before proceeding with the workup and purification. nih.gov Similarly, during the synthesis of various 2-amino-thiazole-4-carboxamides, TLC was used to ensure that the starting material was completely consumed before the reaction was stopped. jst.go.jp Following reaction completion, column chromatography, which operates on the same principles as TLC, is often employed for the purification of the crude product. nih.govjst.go.jp

Conclusion and Future Research Directions

Synthesis of Key Findings on 5-Butyl-4-methylthiazol-2-amine within the Broader Thiazole (B1198619) Context

This compound emerges from the vast and pharmacologically significant family of thiazole-containing compounds as a molecule of considerable interest. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the essential scaffold of numerous natural products like Vitamin B1 (Thiamine) and synthetic drugs with a wide range of therapeutic applications. nih.govijarsct.co.in This includes well-known medicines with antimicrobial, antiretroviral, antifungal, and anticancer properties. nih.govsemanticscholar.org

The specific subclass of 2-aminothiazoles, to which this compound belongs, is a particularly privileged scaffold in drug discovery. nih.govresearchgate.net Derivatives of 2-aminothiazole (B372263) have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and neuroprotective effects. mdpi.comscholarsresearchlibrary.com The presence of the reactive 2-amino group provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships. The butyl and methyl groups at the 5- and 4-positions, respectively, contribute to the lipophilicity and specific steric profile of the molecule, which are critical determinants of its interaction with biological targets. The key finding is that this compound represents a well-defined, synthetically accessible starting point within a chemical class renowned for its diverse bioactivities, making it a prime candidate for further investigation and development.

Identification of Promising Avenues for Further Synthetic and Derivatization Research

The chemical architecture of this compound offers multiple sites for synthetic elaboration, paving the way for the creation of diverse chemical libraries for biological screening. Future research should focus on systematic derivatization strategies to explore and optimize its potential pharmacological activities.

Promising avenues for derivatization include:

N-Functionalization of the 2-Amino Group: The exocyclic amino group is a primary target for modification. Acylation with various acid chlorides or activated carboxylic acids can produce a range of amide derivatives. nih.gov Reactions with isocyanates or isothiocyanates would yield corresponding urea and thiourea (B124793) derivatives, respectively. nih.gov These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and biological target engagement.

Heterocyclization Reactions: The 2-aminothiazole nucleus can serve as a building block for more complex, fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole derivatives, a scaffold known for its own distinct biological properties. nih.govmdpi.com Similarly, cyclization with other bifunctional reagents can yield fused pyrimidine, pyrazine, or thiadiazine systems. nih.govmdpi.com

Halogenation and Cross-Coupling: Introduction of a halogen, particularly bromine, at the C5-position of related thiazole rings (if the position were vacant) is a common strategy to introduce a handle for transition metal-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings. mdpi.comnih.gov While the 5-position is substituted in the target compound, exploring methods for C-H activation or derivatization of the existing alkyl groups could provide novel linkage points for creating biaryl or other complex structures.

Chalcone Synthesis: The methyl group at the C4 position could potentially be functionalized to participate in condensation reactions. For instance, conversion to an acetyl group would allow for Claisen-Schmidt condensation with various aldehydes to produce thiazole-based chalcones, which are a well-established class of bioactive compounds. nih.gov

An interactive table summarizing these potential derivatization strategies is presented below.

| Reaction Site | Reaction Type | Reagents | Resulting Derivative Class |

| 2-Amino Group | Acylation | Acid Chlorides, Anhydrides | Amides |

| 2-Amino Group | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

| 2-Amino Group & Ring Nitrogen | Heterocyclization | α-Haloketones | Imidazo[2,1-b]thiazoles |

| 4-Methyl Group | Functionalization/Condensation | Oxidizing agents, then Aldehydes | Thiazolyl Chalcones |

Emerging Biological Applications and Unexplored Molecular Targets for Future Investigation

Given the broad bioactivity of the 2-aminothiazole scaffold, this compound and its future derivatives warrant investigation across a range of therapeutic areas. scholarsresearchlibrary.com The established pharmacological profile of this chemical class points toward several high-priority areas for screening and mechanistic studies.

Potential Therapeutic Applications:

Anticancer Activity: Thiazole derivatives are components of clinically used anticancer drugs and are known to inhibit various targets involved in cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2), cell cycle proteins, and enzymes involved in angiogenesis. nih.govnih.gov Screening of this compound against a panel of human cancer cell lines is a logical first step. mdpi.com

Antimicrobial Properties: The thiazole nucleus is a core component of penicillin antibiotics and numerous synthetic derivatives exhibit potent antibacterial and antifungal activity. ijarsct.co.injchemrev.com The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anti-inflammatory Effects: Many thiazole-containing molecules show significant anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX-2) or other mediators of the inflammatory cascade. researchgate.net

Antioxidant Activity: The heterocyclic nature of the thiazole ring can contribute to antioxidant properties by enabling radical scavenging. scholarsresearchlibrary.comresearchgate.net This can be evaluated using standard in vitro assays like the DPPH or ABTS methods. researchgate.net

Unexplored Molecular Targets: Future research should aim to move beyond phenotypic screening to identify specific molecular targets. Based on the activities of related compounds, potential targets for investigation include:

Protein Kinases: A wide range of kinases are implicated in cancer and inflammatory diseases and are frequently targeted by thiazole-containing inhibitors.

Bacterial Enzymes: Targets could include enzymes essential for bacterial cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways. jchemrev.com

Dopaminergic Receptors: Some 2-aminothiazole derivatives have been reported as dopaminergic agents, suggesting potential applications in neurodegenerative disorders. scholarsresearchlibrary.com

Enzymes in Metabolic Disease: Thiazole derivatives have also been explored as potential antidiabetic agents, indicating that enzymes or receptors involved in glucose metabolism could be relevant targets. scholarsresearchlibrary.com

The development of novel derivatives coupled with broad biological screening and target identification studies will be crucial in unlocking the full therapeutic potential of this compound. kuey.net

Q & A

Q. Q1. What are the standard synthetic protocols for 5-butyl-4-methylthiazol-2-amine, and how can reaction conditions be optimized?

A1. The synthesis of thiazole derivatives typically involves cyclization of thiosemicarbazones or condensation of substituted aldehydes with thioureas. For example:

- Cyclization method : Reacting 4-methylpentanal with thiosemicarbazide forms a thiosemicarbazone intermediate, followed by cyclization using bromine or iodine in ethanol under reflux (60–80°C) to yield the thiazole core .

- Optimization : Key parameters include temperature control (to avoid side reactions like over-oxidation) and stoichiometric ratios of cyclizing agents. Purity is enhanced via recrystallization from ethanol or methanol .

Q. Q2. How is this compound characterized, and what analytical techniques are critical for validation?

A2. Essential characterization methods:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., butyl chain at C5, methyl at C4) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₁₄N₂S: calcd. 170.0837, observed 170.0835) .

- Elemental analysis : Validates C, H, N, S composition (±0.3% tolerance) .

Advanced Research Questions

Q. Q3. What computational strategies are used to predict the biological activity of this compound?

A3.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For analogous thiazoles, DFT at the B3LYP/6-311++G(d,p) level correlates with antimicrobial activity .

- Molecular docking : Screens against targets like COX-2 or bacterial enzymes. A study on 4-(indol-3-yl)thiazol-2-amine showed binding affinity to bacterial DNA gyrase (ΔG = −8.2 kcal/mol) .

- QSAR models : Use descriptors like logP and polar surface area to predict IC₅₀ values. For example, a QSAR model for thiazole IC₅₀ (R² = 0.89) highlighted hydrophobicity as critical for anticancer activity .

Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

A4. Common sources of variability and mitigation strategies:

Q. Q5. What are the mechanistic insights into the antitumor activity of this compound derivatives?

A5. Case studies on analogous compounds:

- Apoptosis induction : 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine activated caspase-3/7 in HeLa cells (2.5-fold increase vs. control) .

- Target inhibition : Molecular dynamics simulations showed stable binding (RMSD <2 Å over 50 ns) to tubulin’s colchicine site, disrupting microtubule assembly .

- Metabolic stability : Microsomal assays (human liver microsomes) indicated a t₁/₂ of 45 min, guiding prodrug design for improved bioavailability .

Methodological Guidance

Q. Q6. How to design a structure-activity relationship (SAR) study for thiazole-2-amine derivatives?

A6. Stepwise approach:

Core modification : Vary substituents at C4 (e.g., methyl, butyl) and C5 (e.g., aryl, alkyl).

Biological screening : Test against a panel of targets (e.g., kinases, bacterial strains).

Data analysis : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles.

Validation : Synthesize top candidates for in vivo assays (e.g., xenograft models) .

Q. Q7. What purification techniques are recommended for thiazole-2-amine derivatives with low solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.